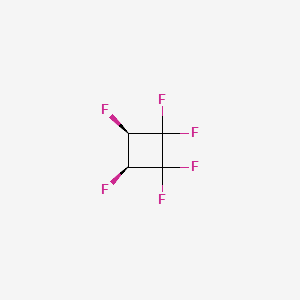

cis-1,1,2,2,3,4-Hexafluorocyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-1,1,2,2,3,4-hexafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSLTAIWOIYSGZ-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C(C1(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380826 | |

| Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-47-2 | |

| Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22819-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-1,1,2,2,3,4-Hexafluorocyclobutane CAS number 22819-47-2

An In-depth Technical Guide to cis-1,1,2,2,3,4-Hexafluorocyclobutane

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,1,2,2,3,4-Hexafluorocyclobutane (CAS Number: 22819-47-2), a fluorinated cyclobutane with emerging applications in materials science and potential as a building block in medicinal chemistry. This document delves into its physicochemical properties, synthesis strategies, spectroscopic characterization, safety considerations, and key applications. The content is structured to provide not only factual data but also expert insights into the practical implications and experimental considerations for professionals working with this compound.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorine-containing molecules are of immense interest in the fields of materials science and pharmaceuticals due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and altered biological activity. The cyclobutane scaffold, a four-membered carbocyclic ring, introduces conformational rigidity and a three-dimensional geometry that is increasingly explored in drug design to access novel chemical space. The combination of fluorine and a cyclobutane ring in cis-1,1,2,2,3,4-Hexafluorocyclobutane results in a molecule with a distinct dipole moment and specific steric and electronic properties, making it a valuable synthon and functional material.

Physicochemical Properties

A thorough understanding of the physicochemical properties of cis-1,1,2,2,3,4-Hexafluorocyclobutane is fundamental for its application in any experimental setting.

Table 1: Physicochemical Data for cis-1,1,2,2,3,4-Hexafluorocyclobutane

| Property | Value | Source |

| CAS Number | 22819-47-2 | [1][2] |

| Molecular Formula | C₄H₂F₆ | [3] |

| Molecular Weight | 164.049 g/mol | [3] |

| Boiling Point | 26.5 °C at 760 mmHg; 63 °C | [1][3] |

| Density | 1.49 g/cm³ | [3] |

| Vapor Pressure | 721 mmHg at 25°C | [3] |

| LogP | 1.94680 | [3] |

| Refractive Index | 1.2985 | [3] |

Expert Insight on Boiling Point Discrepancy: It is important to note the conflicting reports regarding the boiling point. A value of 26.5 °C suggests a volatile liquid at room temperature, while 63 °C indicates a less volatile compound. This discrepancy may arise from different experimental conditions or the presence of impurities. Researchers should purify the material and determine the boiling point under their specific laboratory conditions before use in sensitive applications.

Synthesis and Chemical Reactivity

One potential precursor for this molecule is hexafluorocyclobutene (CAS 697-11-0).[5] The controlled addition of hydrogen across the double bond would yield the desired saturated cyclobutane ring. The stereochemistry of this hydrogenation would be critical in achieving the cis configuration.

Caption: Proposed synthesis of cis-1,1,2,2,3,4-Hexafluorocyclobutane.

Spectroscopic Characterization: A Predictive Approach

Due to the lack of readily available experimental spectra for cis-1,1,2,2,3,4-Hexafluorocyclobutane, this section provides a predictive analysis based on the known spectroscopic behaviors of similar fluorinated and cyclic compounds.

¹H NMR Spectroscopy

The symmetry of the cis isomer will significantly influence its ¹H NMR spectrum. The molecule possesses a plane of symmetry that bisects the C1-C2 and C3-C4 bonds. This symmetry makes the two protons chemically equivalent. Therefore, a single signal is expected in the ¹H NMR spectrum. The chemical shift of these protons will be influenced by the neighboring fluorine atoms and the strained cyclobutane ring. The signal will likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy

Based on the symmetry of the molecule, two distinct signals are predicted in the ¹³C NMR spectrum.

-

C1 and C2: These two carbons are equivalent and each is bonded to two fluorine atoms. This will result in a triplet due to C-F coupling.

-

C3 and C4: These two carbons are also equivalent. Each is bonded to one fluorine and one hydrogen atom. This will result in a doublet of doublets due to coupling with both fluorine and hydrogen.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to be more complex. Due to the cis stereochemistry, there will be multiple, distinct fluorine environments, leading to several signals. The chemical shifts and coupling patterns will be highly informative for confirming the structure and stereochemistry.

Mass Spectrometry

The mass spectrum will provide crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 164.05 g/mol is expected.

-

Fragmentation Pattern: Common fragmentation pathways for fluorinated alkanes include the loss of fluorine (M⁺ - F) and HF (M⁺ - HF). The cyclobutane ring itself may also undergo fragmentation.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of cis-1,1,2,2,3,4-Hexafluorocyclobutane in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Data Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Applications in Advanced Technologies

Plasma Etching in the Electronics Industry

cis-1,1,2,2,3,4-Hexafluorocyclobutane is utilized as an etching gas in the fabrication of integrated circuits.[1][2] Specifically, it is employed for the high aspect ratio etching of silicon-containing films, such as silicon dioxide (SiO₂).[1] In a plasma environment, the molecule fragments into reactive species that selectively react with the silicon dioxide to form volatile by-products, which are then removed. The cyclic structure and specific C-F bonding of this isomer can influence the plasma chemistry and the resulting etch profile.

Caption: Workflow of plasma etching using cis-1,1,2,2,3,4-Hexafluorocyclobutane.

Building Block in Medicinal Chemistry

The introduction of fluorinated cyclobutane moieties is a promising strategy in drug design.[6] These groups can enhance metabolic stability, modulate lipophilicity, and influence the conformation of drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. cis-1,1,2,2,s,4-Hexafluorocyclobutane can serve as a precursor to more complex, biologically active molecules. The distinct stereochemistry of the cis isomer offers a different spatial arrangement of substituents compared to its trans counterpart, which can be critical for molecular recognition and biological activity.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for cis-1,1,2,2,3,4-Hexafluorocyclobutane was not found, the safety precautions for its trans-isomer and other fluorinated compounds provide a strong basis for safe handling.[7][8]

General Precautions:

-

Irritant: Assumed to be a skin and eye irritant.[7] May also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Handling: Avoid breathing fumes, gas, mist, spray, or vapors.[7] Wash skin thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight.[8]

In Case of Exposure:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

-

Skin Contact: Wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Medical Attention: Seek medical attention if irritation persists or if you feel unwell.[8]

Conclusion and Future Outlook

cis-1,1,2,2,3,4-Hexafluorocyclobutane is a specialty fluorochemical with established applications in the electronics industry and significant potential in medicinal chemistry. Its unique combination of a strained ring system and multiple fluorine substituents results in distinct physicochemical and reactive properties. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential. As with any specialty chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in research and development.

References

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2‐((Fluoro)Alkyl)Cyclobutanes. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. Retrieved from [Link]

-

Chemsrc. (2025). cis-1,1,2,2,3,4-hexafluorocyclobutane. Retrieved from [Link]

-

Airgas. (2017). SAFETY DATA SHEET. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supporting Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Polar alicyclic rings: synthesis and structure of all cis-1,2,3,4-tetrafluorocyclopentane. Retrieved from [Link]

-

Filo. (2025). How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o... Retrieved from [Link]

- Google Patents. (n.d.). US9514959B2 - Fluorocarbon molecules for high aspect ratio oxide etch.

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Applications of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane in Industry. Retrieved from [Link]

-

SKKU. (2023). Characteristics of high aspect ratio SiO2 etching using C4H2F6 isomers. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

Cheméo. (n.d.). cis-1,2-Difluorocyclopropane (CAS 57137-41-4) - Chemical & Physical Properties. Retrieved from [Link]

-

Chemsrc. (2025). hexafluorocyclobutene. Retrieved from [Link]

Sources

- 1. US9514959B2 - Fluorocarbon molecules for high aspect ratio oxide etch - Google Patents [patents.google.com]

- 2. swb.skku.edu [swb.skku.edu]

- 3. cis-1,1,2,2,3,4-hexafluorocyclobutane | CAS#:22819-47-2 | Chemsrc [chemsrc.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. hexafluorocyclobutene | CAS#:697-11-0 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. synquestlabs.com [synquestlabs.com]

- 8. airgas.com [airgas.com]

An In-depth Technical Guide to the Molecular Structure of cis-1,1,2,2,3,4-Hexafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the molecular structure of cis-1,1,2,2,3,4-hexafluorocyclobutane. In the absence of direct experimental or computational studies on this specific isomer, this document synthesizes foundational principles of cyclobutane stereochemistry with robust data from analogous fluorinated structures, primarily perfluorocyclobutane. The guide elucidates the anticipated puckered conformation, key structural parameters, and the influence of fluorine substitution on the geometry of the cyclobutane ring. Methodologies for structural determination, including computational chemistry and spectroscopic techniques, are also discussed, providing a comprehensive framework for understanding and further investigating this molecule.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorinated organic molecules are of paramount importance in medicinal chemistry, materials science, and agrochemistry. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclobutane scaffold, a four-membered carbocycle, offers a rigid and three-dimensional structural motif that is increasingly utilized in drug design.

cis-1,1,2,2,3,4-Hexafluorocyclobutane represents a unique confluence of these two valuable chemical features. Its specific stereochemistry and pattern of fluorination are expected to result in a distinct conformational preference and electronic distribution, making a thorough understanding of its molecular structure critical for predicting its behavior and potential applications.

The Puckered Nature of the Cyclobutane Ring

A planar cyclobutane ring would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. More critically, a planar conformation would enforce an eclipsed arrangement of all substituents on adjacent carbon atoms, resulting in severe torsional strain. To alleviate this torsional strain, cyclobutane and its derivatives adopt a non-planar, puckered conformation.[1]

This puckering is characterized by a dihedral angle, and the ring undergoes a rapid inversion between two equivalent puckered conformations. The energy barrier for this inversion is influenced by the nature and position of the substituents on the ring.

Caption: Planar vs. Puckered Conformation of the Cyclobutane Ring.

Predicted Molecular Structure of cis-1,1,2,2,3,4-Hexafluorocyclobutane

Based on this, the cyclobutane ring of cis-1,1,2,2,3,4-hexafluorocyclobutane is expected to be puckered. The substitution pattern, with geminal difluoro groups on two adjacent carbons, a single fluorine on the third, and another on the fourth, all in a cis relationship, will influence the puckering angle and the orientation of the substituents.

The cis configuration implies that the hydrogen atom on C3 and the hydrogen atom on C4 are on the same side of the ring. Consequently, the fluorine atoms at these positions are also on the same side.

Caption: A representation of a possible puckered conformation of cis-1,1,2,2,3,4-hexafluorocyclobutane, showing axial and equatorial positions.

Anticipated Structural Parameters

The structural parameters for cis-1,1,2,2,3,4-hexafluorocyclobutane can be estimated from the data for perfluorocyclobutane.[2] The presence of C-H bonds is expected to slightly alter these values.

| Parameter | Predicted Value Range | Basis of Prediction |

| C-C Bond Length | 1.56 - 1.58 Å | Based on perfluorocyclobutane computational data.[2] |

| C-F Bond Length | 1.33 - 1.35 Å | Typical for fluorinated alkanes and perfluorocyclobutane.[2] |

| C-H Bond Length | ~1.09 Å | Standard C-H bond length in alkanes. |

| Puckering Angle | 20° - 30° | Inferred from perfluorocyclobutane and other substituted cyclobutanes.[1][2] |

| ∠ F-C-F | ~107° | Expected for geminal fluorine atoms. |

| ∠ C-C-C | ~88° (in the ring) | Characteristic of a puckered cyclobutane ring. |

Methodologies for Structural Elucidation

The definitive determination of the molecular structure of cis-1,1,2,2,3,4-hexafluorocyclobutane would require a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular forces.[3]

Workflow for GED Analysis:

-

Sample Introduction: A gaseous sample of cis-1,1,2,2,3,4-hexafluorocyclobutane is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The radial distribution function is derived from the diffraction pattern, which corresponds to the probability of finding two atoms at a certain distance from each other.

-

Structure Refinement: A molecular model is refined by fitting the theoretical scattering pattern to the experimental data to yield precise bond lengths, bond angles, and puckering angles.

Caption: Workflow for Gas-Phase Electron Diffraction (GED).

Microwave Spectroscopy

This technique measures the rotational transitions of molecules and can provide highly accurate determinations of molecular geometry, particularly for polar molecules in the gas phase.

Computational Chemistry Approach

Ab initio and Density Functional Theory (DFT) calculations are indispensable tools for predicting and corroborating molecular structures.

Protocol for Computational Structure Prediction:

-

Initial Geometry: Construct an initial 3D model of cis-1,1,2,2,3,4-hexafluorocyclobutane.

-

Method and Basis Set Selection: Choose an appropriate level of theory (e.g., MP2 or a DFT functional like B3LYP) and a suitable basis set (e.g., 6-311+G(d,p) or an aug-cc-pVTZ) that accurately accounts for electron correlation and the effects of electronegative fluorine atoms.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This will yield the equilibrium bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Conformational Analysis: Investigate the puckering potential energy surface by performing a series of constrained optimizations or a relaxed scan along the puckering coordinate to determine the puckering angle and the barrier to ring inversion.

Spectroscopic Characterization

Although detailed spectra are not available, the expected features of NMR and IR spectra can be predicted based on the molecule's symmetry. The cis isomer possesses a Cₛ plane of symmetry, which simplifies its spectra compared to a less symmetric molecule.

-

¹⁹F NMR Spectroscopy: Due to the Cₛ symmetry, four distinct fluorine environments are expected. The chemical shifts and coupling constants would provide valuable information about the through-space proximity of the fluorine atoms and the puckering of the ring.

-

¹H NMR Spectroscopy: Two distinct proton environments are anticipated, corresponding to the hydrogens on C3 and C4.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. C-H stretching and bending vibrations would also be present. The specific frequencies of the ring puckering and deformation modes would be sensitive to the molecule's conformation.[4]

Conclusion

The molecular structure of cis-1,1,2,2,3,4-hexafluorocyclobutane is predicted to be a puckered four-membered ring, a conformation adopted to minimize torsional strain. While direct experimental determination of its geometric parameters is pending, a reliable model can be constructed based on the well-characterized structure of perfluorocyclobutane and fundamental principles of conformational analysis. The strategic placement of six fluorine atoms on the cyclobutane core is expected to significantly influence its electronic properties and steric profile. Definitive structural elucidation awaits investigation by gas-phase electron diffraction, microwave spectroscopy, or high-level computational studies. The insights provided in this guide offer a robust foundation for researchers and drug development professionals working with this and related fluorinated scaffolds.

References

- Robidis, J. M., & Boggs, J. E. (1998). Gas-Phase Electron Diffraction: The Experimental Method. In Stereochemical Applications of Gas-Phase Electron Diffraction. VCH Publishers.

- Stone, J. M. R., & Mills, I. M. (1970). Puckering structure in the infra-red spectrum of cyclobutane. Molecular Physics, 18(5), 631–652.

- Fischer, G., Purchase, R. L., & Smith, D. M. (1997). The ring-puckering motion in perfluorocyclobutane. Journal of Molecular Structure, 405(2–3), 159–167.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]

- Chernykh, A., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92944, 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. Retrieved from [Link]

-

ChemSrc. (2023). cis-1,1,2,2,3,4-hexafluorocyclobutane. Retrieved from [Link]

-

NIST. (n.d.). 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Sci-Hub. Puckering structure in the infra-red spectrum of cyclobutane / Molecular Physics, 1970 [sci-hub.box]

- 2. Sci-Hub. The ring-puckering motion in perfluorocyclobutane / Journal of Molecular Structure, 1997 [sci-hub.box]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of cis-1,1,2,2,3,4-Hexafluorocyclobutane: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of cis-1,1,2,2,3,4-hexafluorocyclobutane. In the absence of extensive publicly available experimental spectra for this specific isomer, this document leverages established principles of spectroscopic theory, data from analogous fluorinated compounds, and insights from computational chemistry to present a detailed predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of the expected spectral characteristics in Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in authoritative chemical principles.

Introduction: The Structural Significance of cis-1,1,2,2,3,4-Hexafluorocyclobutane

cis-1,1,2,2,3,4-Hexafluorocyclobutane is a fluorinated cycloalkane with the molecular formula C₄H₂F₆. The cis stereochemistry dictates that the hydrogen atoms on carbons 3 and 4 are on the same side of the puckered cyclobutane ring. This arrangement, along with the heavy fluorination, imparts specific conformational and electronic properties that are reflected in its spectroscopic signatures. The strained four-membered ring and the presence of highly electronegative fluorine atoms create a unique electronic environment, making spectroscopic analysis a powerful tool for its characterization.

The puckered nature of the cyclobutane ring is a critical factor in its conformational analysis. The molecule is expected to exist in a dynamic equilibrium between puckered conformations, which influences the observed NMR spectra.

Vibrational Spectroscopy: Probing the Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing the vibrational modes of its chemical bonds.[1]

Infrared (IR) Spectroscopy

Causality of Experimental Choices: IR spectroscopy is particularly sensitive to polar bonds and is thus an excellent technique for observing the C-F and C-H stretching and bending vibrations in cis-1,1,2,2,3,4-hexafluorocyclobutane. A mid-IR spectrometer is typically used, and the sample can be analyzed as a neat liquid, a solution, or in the gas phase. For a detailed analysis of rotational-vibrational coupling, a high-resolution gas-phase spectrum would be most informative.[2]

Predicted IR Spectral Data: The IR spectrum is expected to be characterized by strong absorptions in the C-F stretching region and weaker absorptions corresponding to C-H and C-C bond vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Assignment Rationale |

| C-H Stretch | 2950 - 3050 | Weak to Medium | Typical for sp³ C-H bonds. |

| C-F Stretch | 1100 - 1350 | Strong | The high polarity of the C-F bond leads to strong IR absorption. Multiple bands are expected due to the different electronic environments of the fluorine atoms. |

| CH₂ Scissoring/Bending | 1400 - 1470 | Medium | Characteristic bending vibrations of the methylene group. |

| C-C Stretch | 900 - 1100 | Weak to Medium | Ring stretching modes of the cyclobutane skeleton. |

| C-F Bending | 500 - 800 | Medium to Strong | Bending vibrations of the C-F bonds. |

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop is placed between two KBr or NaCl plates to form a thin film. For a solution, the compound is dissolved in a suitable solvent (e.g., CCl₄, ensuring no solvent absorption in the regions of interest) and placed in a liquid cell.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. A background spectrum of the empty sample holder (or the solvent) is collected.

-

Data Acquisition: The sample is placed in the beam path, and the spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Raman Spectroscopy

Causality of Experimental Choices: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar bonds and symmetric vibrations.[3] Therefore, the C-C stretching vibrations of the cyclobutane ring are expected to be more prominent in the Raman spectrum. A laser excitation source (e.g., 532 nm or 785 nm) is used, and the scattered light is analyzed.

Predicted Raman Spectral Data: The Raman spectrum will likely show strong signals for the symmetric vibrations of the carbon skeleton.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity | Assignment Rationale |

| C-H Stretch | 2950 - 3050 | Medium | Symmetric and asymmetric C-H stretching. |

| C-C Stretch (Ring) | 900 - 1100 | Strong | The symmetric breathing mode of the cyclobutane ring is expected to be a strong and characteristic Raman band. |

| C-F Stretch | 1100 - 1350 | Medium | While strong in the IR, C-F stretches will also be Raman active. |

| CH₂ Bending | 1400 - 1470 | Weak to Medium | Bending modes of the methylene groups. |

Experimental Protocol: Dispersive Raman Spectroscopy

-

Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or a well plate.

-

Instrument Setup: The Raman spectrometer is calibrated using a known standard (e.g., cyclohexane). The laser is focused on the sample.

-

Data Acquisition: The scattered light is collected and dispersed through a grating onto a CCD detector. The spectrum is acquired over a set integration time and with multiple accumulations.

-

Data Processing: The raw spectrum is corrected for baseline and cosmic rays to produce the final Raman spectrum.

Visualization of Spectroscopic Workflow

Caption: General workflow for vibrational spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For cis-1,1,2,2,3,4-hexafluorocyclobutane, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of structural information.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data: Due to the cis stereochemistry, the two protons are chemically equivalent. They are coupled to each other and to the neighboring fluorine atoms. The signal is expected to be a complex multiplet.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3, H-4 | 3.0 - 4.0 | Multiplet | JH,H (geminal), JH,F (vicinal) |

Rationale: The chemical shift is downfield due to the deshielding effect of the adjacent electronegative fluorine atoms. The multiplicity will be complex due to geminal H-H coupling and vicinal H-F couplings.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data: The molecule has a plane of symmetry, leading to three distinct carbon signals. Each signal will be split by the attached fluorine and hydrogen atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment Rationale |

| C-1, C-2 | 110 - 125 | Triplet of triplets | Directly attached to two fluorine atoms. |

| C-3, C-4 | 60 - 75 | Triplet of doublets | Attached to one fluorine and one hydrogen atom. |

Rationale: Carbons bonded to fluorine atoms are significantly deshielded and exhibit large C-F coupling constants.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Spectral Data: Due to the symmetry of the molecule, there will be three distinct fluorine environments. The spectrum will show complex multiplets due to F-F and F-H couplings.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F on C-1/C-2 (axial) | -110 to -130 | Multiplet |

| F on C-1/C-2 (equatorial) | -120 to -140 | Multiplet |

| F on C-3/C-4 | -180 to -200 | Multiplet |

Rationale: The chemical shifts of fluorine are highly sensitive to their stereochemical environment. Axial and equatorial fluorines on the same carbon are diastereotopic and will have different chemical shifts.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., TMS).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve high homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences. For ¹³C, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets, followed by a coupled spectrum to observe C-H couplings.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

Visualization of NMR Data Acquisition

Caption: Simplified workflow for NMR data acquisition and processing.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Causality of Experimental Choices: Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Electron Ionization (EI) is a common technique that will induce fragmentation, providing a characteristic fingerprint.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 164.006, corresponding to the molecular formula C₄H₂F₆.

-

Key Fragmentation Pathways: The strained cyclobutane ring is prone to cleavage. Common fragmentation pathways for halogenated compounds include the loss of halogen atoms or hydrofluoric acid (HF).[4]

-

[M-HF]⁺: A peak at m/z = 144.

-

[M-F]⁺: A peak at m/z = 145.

-

Cleavage of the cyclobutane ring: Fragments corresponding to C₂HF₂⁺ (m/z = 65) and C₂HF₃⁺ (m/z = 83) are plausible.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide has presented a comprehensive predicted spectroscopic profile for cis-1,1,2,2,3,4-hexafluorocyclobutane. By applying fundamental principles of spectroscopy and drawing parallels with related fluorinated compounds, we have outlined the expected key features in IR, Raman, NMR, and mass spectra. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable resource for the identification and characterization of this and similar fluorinated cyclobutanes, aiding in future research and development endeavors.

References

- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5503-5510.

- Houston, D. (n.d.). Green Chemistry Blog. Royal Society of Chemistry.

- Li, H., Miller, C. C., & Philips, L. A. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes (DTIC Report No. A273105).

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]

- American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society.

- Olifir, D., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- DTIC. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds.

- Craig, N. C., et al. (1991). Vibrational spectra and assignments for 1-fluoro- and 1-chlorocyclobutenes: revised assignment for cyclobutene. The Journal of Physical Chemistry, 95(10), 3810-3819.

- Olifir, D., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Rzepa, H. S., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 11(20), 5225-5234.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.

- American Chemical Society. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Journal of the American Chemical Society.

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

- National Institutes of Health. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- Kurouski, D., et al. (2019). Complementarity of Raman and Infrared Spectroscopy for Structural Characterization of Plant Epicuticular Waxes. ACS Omega, 4(2), 3700-3707.

- Royal Society of Chemistry. (n.d.). Polar alicyclic rings: synthesis and structure of all cis-1,2,3,4-tetrafluorocyclopentane.

- National Institute of Standards and Technology. (n.d.). 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane. NIST Chemistry WebBook.

- American Chemical Society. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A.

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

- Chemistry LibreTexts. (2023).

- Journal of the Serbian Chemical Society. (2023). Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework.

- Royal Society of Chemistry. (n.d.). Green Chemistry Blog.

- DTIC. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.

- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.

- AUB ScholarWorks. (2021).

- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectra of cis-1,1,2,2,3,4-Hexafluorocyclobutane

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-1,1,2,2,3,4-Hexafluorocyclobutane. Due to its unique structure—a stereochemically defined, puckered four-membered ring with extensive fluorine substitution—this molecule presents a ¹H NMR spectrum that is deceptively simple in signal count but remarkably complex in appearance. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a deep dive into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum. We will explore the foundational principles of chemical equivalence, the profound deshielding effects of fluorine on proton chemical shifts, and the intricate network of ¹H-¹⁹F spin-spin couplings. Furthermore, this guide outlines robust, field-proven experimental protocols, including advanced NMR techniques like ¹⁹F decoupling, which are essential for the unambiguous elucidation of the spectral data.

Introduction to cis-1,1,2,2,3,4-Hexafluorocyclobutane

cis-1,1,2,2,3,4-Hexafluorocyclobutane (CAS No. 22819-47-2) is a fluorinated cycloalkane with the molecular formula C₄H₂F₆. Its structure consists of a cyclobutane ring where two adjacent carbons are difluorinated (CF₂) and the other two adjacent carbons are monofluorinated (CHF). The cis stereochemistry dictates that the two hydrogen atoms reside on the same face of the puckered ring system.

The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties.[1] Consequently, fluorinated compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for the structural elucidation of these molecules, yet the presence of the spin-½ ¹⁹F nucleus introduces significant complexity to proton (¹H) spectra.[2][3]

The ¹H NMR spectrum of cis-1,1,2,2,3,4-Hexafluorocyclobutane serves as an exemplary case study in the challenges and insights associated with analyzing highly fluorinated systems. While symmetry suggests a simple spectrum, the reality is a signal rich with structural information encoded in its chemical shift and a complex multiplicity arising from numerous ¹H-¹⁹F spin-spin couplings. This guide aims to deconstruct this complexity, providing a clear path from theoretical understanding to practical application.

Theoretical Prediction of the ¹H NMR Spectrum

A rigorous, bottom-up prediction of the ¹H NMR spectrum is crucial for forming a hypothesis that can be tested and validated experimentally.

Chemical Equivalence and Signal Number

The molecular structure of cis-1,1,2,2,3,4-Hexafluorocyclobutane possesses a C₂ axis of symmetry that renders the two protons (H_a and H_b in Figure 1) chemically and magnetically equivalent.

Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment.[4] For the protons in our target molecule, two primary factors are at play:

-

Base Cycloalkane Environment: Protons on a simple cyclobutane ring typically resonate in the upfield region, around 1.2–1.6 ppm.[5]

-

Electronegative Deshielding: The presence of six highly electronegative fluorine atoms withdraws electron density from the cyclobutane ring. This deshielding effect is particularly strong for the methine protons, which are directly attached to a carbon bearing a fluorine atom and are in close proximity to two other CF₂ groups. Protons on carbons bonded to electronegative atoms are shifted significantly downfield to lower fields (higher ppm values).[4][6]

Prediction: The intense deshielding from six fluorine atoms will shift the proton signal substantially downfield from a typical alkane value. A reasonable estimate would place the chemical shift in the 3.0–5.0 ppm range.

Spin-Spin Coupling (J-Coupling)

The most complex feature of the spectrum is the multiplicity of the proton signal, which is dictated by spin-spin coupling to the six neighboring fluorine atoms. The magnitude of these through-bond interactions (J-coupling) provides invaluable structural information.[7] Each proton is coupled to multiple non-equivalent fluorine nuclei, resulting in a complex multiplet that does not follow the simple n+1 rule.

The key ¹H-¹⁹F couplings are:

-

Geminal Coupling (²J_HF): Coupling to the fluorine atom on the same carbon. This is typically a large coupling.

-

Vicinal Coupling (³J_HF): Coupling to the fluorine atoms on the adjacent CF₂ carbons. The magnitude of vicinal coupling is dependent on the dihedral angle between the C-H and C-F bonds, a relationship described by the Karplus equation.[8]

-

Long-Range Coupling (⁴J_HF): Coupling to the fluorine atom across the ring (on the other CHF group).

The diagram below illustrates the network of these interactions.

Caption: ¹H-¹⁹F Spin-Spin Coupling Pathways.

Prediction: The single proton resonance will appear as a complex, high-order multiplet due to the superposition of multiple large geminal, vicinal, and long-range ¹H-¹⁹F couplings.

Experimental Protocol for Spectrum Acquisition

Acquiring high-quality, interpretable data for fluorinated compounds requires a deliberate and systematic approach. The causality behind this workflow is to first observe the complete, complex system, then systematically simplify it to extract unambiguous parameters.

Standard Sample Preparation

A robust and reproducible protocol is the foundation of trustworthy data. This protocol is designed to minimize interfering signals and ensure sample stability.

| Step | Action | Rationale (Expertise & Experience) |

| 1 | Solvent Selection | Choose a high-purity deuterated solvent, such as Chloroform-d (CDCl₃, 99.8%+ D). |

| 2 | Analyte Concentration | Prepare a solution of ~5-10 mg of cis-1,1,2,2,3,4-Hexafluorocyclobutane in 0.6-0.7 mL of the deuterated solvent. |

| 3 | Internal Standard | Add Tetramethylsilane (TMS) to a final concentration of 0.03-0.05% v/v. |

| 4 | Sample Filtration | If any particulate matter is visible, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. |

| 5 | Homogenization | Gently invert the capped NMR tube several times to ensure a homogeneous solution. |

Experimental Workflow

For a complex spin system like this, a single ¹H experiment is insufficient. A multi-stage approach is required for full characterization.

Caption: Logical workflow for NMR analysis.

Advanced NMR Technique: ¹⁹F Decoupling

Trustworthiness through Self-Validation: The ¹⁹F decoupling experiment is a critical self-validating step. If the hypothesis that all splitting arises from ¹H-¹⁹F coupling is correct, the multiplet must collapse to a sharp singlet upon broadband ¹⁹F irradiation.

| Step | Action | Rationale (Expertise & Experience) |

| 1 | Load Standard ¹H Parameters | Begin with a standard, calibrated proton experiment on a spectrometer equipped with a broadband probe.[9] |

| 2 | Enable Decoupler Channel | Activate the second frequency channel (the X-nucleus channel) and tune it to the central frequency of the ¹⁹F spectral region. |

| 3 | Apply Decoupling Power | Apply a broadband ¹⁹F decoupling sequence (e.g., GARP or WALTZ-16) during the ¹H acquisition period. |

| 4 | Acquire Data | Run the ¹H{¹⁹F} experiment. |

| 5 | Compare Spectra | Directly compare the resulting simplified spectrum with the original standard ¹H spectrum. |

Data Interpretation and Analysis

The following table summarizes the expected and interpreted NMR data based on the theoretical principles and experimental workflow described.

| Parameter | Predicted Value/Appearance | Experimental Rationale & Interpretation |

| Chemical Shift (δ) | 3.0 - 5.0 ppm | The ¹⁹F-decoupled spectrum will reveal the precise chemical shift, free from the complexity of the multiplet. This value confirms the strong deshielding effect of the six fluorine atoms. |

| Integration | 2H | The integral of the signal (either the multiplet or the singlet) will correspond to two protons, confirming the molecular formula. |

| Multiplicity | Complex Multiplet | The standard ¹H spectrum will show a complex, high-order multiplet. The sheer complexity is direct evidence of multiple ¹H-¹⁹F couplings over 2, 3, and 4 bonds. |

| ¹H-¹⁹F Coupling Constants (J_HF) | ²J_HF: Large ³J_HF: Variable ⁴J_HF: Small | While precise J-values are difficult to extract without spectral simulation, typical ranges for vicinal ¹H-¹⁹F couplings can be from 1.9 to 44.4 Hz, depending on geometry.[8] Geminal couplings are often larger.[10] The width and pattern of the multiplet are a composite of all these interactions. |

Conclusion

The ¹H NMR spectrum of cis-1,1,2,2,3,4-Hexafluorocyclobutane is a powerful illustration of how molecular symmetry and electronic effects manifest in NMR. The chemical equivalence of the two protons leads to a single resonance, yet the extensive fluorine substitution results in a complex signal that is rich with structural information. The significant downfield chemical shift is a direct measure of the powerful deshielding effect of the surrounding fluorine atoms. The intricate splitting pattern, a high-order multiplet, arises from a network of geminal, vicinal, and long-range ¹H-¹⁹F couplings, reflecting the rigid, puckered geometry of the cyclobutane ring.

For researchers and drug development professionals working with fluorinated molecules, this case study underscores a critical takeaway: a standard one-dimensional ¹H NMR spectrum is often just the starting point. A confident and complete structural elucidation necessitates a logical workflow employing advanced techniques, such as ¹⁹F decoupling, to systematically deconstruct spectral complexity and provide unambiguous, trustworthy data.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3774–3781. [Link]

-

Lee, H. J., Tak, H. W., Kim, S. B., & Yeom, G. Y. (2023). Characteristics of high aspect ratio SiO2 etching using C4H2F6 isomers. Applied Surface Science, 639, 158190. [Link]

-

ResearchGate. (2023). Effect of hydrofluorocarbon structure of C3H2F6 isomers on high aspect ratio etching of silicon oxide. [Link]

-

Brace, N. O. (1965). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Fluorine Chemistry, 1(1), 85-96. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

National Institutes of Health. (2023). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. [Link]

-

Hui, A. G., & Farrell, W. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(11), 1819-1832. [Link]

-

MDPI. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 27(15), 4983. [Link]

-

American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12693-12702. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Abraham, R. J., & Edgar, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 835-844. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Edgar, M., Zeinali, F., Mojally, M., Hughes, C., Riaz, S., & Weaver, G. W. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(9), 624-632. [Link]

-

National Institutes of Health. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. [Link]

-

Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

National Institutes of Health. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-2. [Link]

-

ResearchGate. (2004). Advanced nD-NMR studies of fluoropolymers. [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

-

Claramunt, R. M., & Elguero, J. (1998). Vicinal fluorine-proton coupling constants. Magnetic Resonance in Chemistry, 36(8), 551-562. [Link]

Sources

- 1. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epfl.ch [epfl.ch]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of cis-1,1,2,2,3,4-Hexafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties. The cyclobutane motif, prevalent in numerous bioactive compounds, when fluorinated, presents both synthetic challenges and analytical complexities. This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of cis-1,1,2,2,3,4-hexafluorocyclobutane, a molecule that encapsulates the intricacies of interpreting the spectra of highly fluorinated aliphatic ring systems. We will delve into the theoretical underpinnings of ¹³C NMR spectroscopy in the context of organofluorine compounds, predict the spectral features of the title compound based on established principles and computational insights, and provide a robust experimental protocol for acquiring high-quality data.

The Challenge and Significance of Fluorine in NMR Spectroscopy

The introduction of fluorine into organic molecules dramatically alters their electronic landscape, which in turn has a profound impact on their NMR spectra. While ¹⁹F NMR is a powerful tool in its own right, ¹³C NMR of fluorinated compounds offers a direct window into the carbon skeleton. However, the analysis is often far from trivial. The high natural abundance and large gyromagnetic ratio of the ¹⁹F nucleus (spin ½) lead to significant through-bond J-coupling with ¹³C nuclei. These couplings, which can be substantial over one, two, and even three bonds, result in complex splitting patterns that can complicate spectral interpretation.[1]

Furthermore, the strong electron-withdrawing nature of fluorine significantly influences the chemical shifts of nearby carbon atoms. Understanding these effects is paramount for accurate spectral assignment and, ultimately, for unambiguous structure elucidation. For drug development professionals, a precise understanding of the molecular structure and the electronic environment of each atom is critical for predicting metabolism, receptor binding, and overall efficacy.

Predicted ¹³C NMR Spectrum of cis-1,1,2,2,3,4-Hexafluorocyclobutane

In the absence of a publicly available experimental spectrum for cis-1,1,2,2,3,4-hexafluorocyclobutane, we can predict its key ¹³C NMR features based on molecular symmetry, known chemical shift increments for fluorinated carbons, and typical carbon-fluorine coupling constants. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR parameters with a high degree of accuracy.[2][3]

Molecular Symmetry and Expected Number of Signals

The first step in predicting an NMR spectrum is to analyze the symmetry of the molecule. For cis-1,1,2,2,3,4-hexafluorocyclobutane, there is a C₂ axis of symmetry that passes through the midpoint of the C1-C2 and C3-C4 bonds. This symmetry element renders certain carbon atoms chemically equivalent.

Specifically, C1 is equivalent to C2, and C3 is equivalent to C4. Therefore, we predict two distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shifts (δ)

The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. The presence of multiple fluorine atoms on the cyclobutane ring will cause a significant downfield shift (to higher ppm values) for all ring carbons compared to the parent cyclobutane (δ ≈ 22 ppm).[1]

-

C1/C2 (CF₂ groups): Carbons bearing two fluorine atoms (geminal difluoro groups) typically resonate in the range of 110-130 ppm.

-

C3/C4 (CHF groups): Carbons bearing a single fluorine atom and a hydrogen atom will also be significantly deshielded, with an expected chemical shift in the range of 80-100 ppm.

Predicted Carbon-Fluorine Coupling Constants (J-coupling)

The most striking feature of the ¹³C NMR spectrum of this molecule will be the complex splitting patterns arising from ¹³C-¹⁹F J-coupling. We need to consider both one-bond (¹JCF) and two-bond (²JCF) couplings.

-

¹JCF (One-Bond Coupling): This is the coupling between a carbon atom and a fluorine atom directly attached to it. These couplings are typically very large, in the range of 240-320 Hz.[4]

-

The signal for C1/C2 will be split into a triplet by the two directly attached fluorine atoms.

-

The signal for C3/C4 will be split into a doublet by the single directly attached fluorine atom.

-

-

²JCF (Two-Bond Coupling): This is the coupling between a carbon atom and a fluorine atom on an adjacent carbon. These couplings are smaller than one-bond couplings but are still significant, typically in the range of 20-50 Hz.[5]

-

The signal for C1/C2 will be further split by the fluorine atoms on C4 and C3, respectively. Due to the cis relationship, we can anticipate complex second-order effects, but as a first-order approximation, we can consider additional splitting.

-

The signal for C3/C4 will be further split by the two fluorine atoms on the adjacent C1/C2 carbons, resulting in a triplet of doublets or a more complex multiplet.

-

Summary of Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C1 / C2 | 110 - 130 | Triplet of multiplets | ¹JCF ≈ 240-320; ²JCF ≈ 20-50 |

| C3 / C4 | 80 - 100 | Doublet of triplets (or complex multiplet) | ¹JCF ≈ 240-320; ²JCF ≈ 20-50 |

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of a highly fluorinated compound requires careful consideration of experimental parameters to overcome challenges such as low signal-to-noise and broad, complex multiplets.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte and has minimal overlapping signals in the region of interest. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

-

Concentration: Due to the low natural abundance of ¹³C and the splitting of signals into multiplets, a relatively concentrated sample (50-100 mg/mL) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Referencing: Tetramethylsilane (TMS) is the standard internal reference for ¹³C NMR, with its signal defined as 0.00 ppm.

Spectrometer Setup and Parameters

-

Spectrometer Frequency: A higher field strength spectrometer (e.g., 500 MHz or greater for ¹H) is advantageous as it provides better signal dispersion and sensitivity.

-

Probe: A broadband or multinuclear probe capable of observing ¹³C is required.

-

Decoupling:

-

Proton Decoupling: Standard broadband proton decoupling (e.g., WALTZ-16) should be applied to simplify the spectrum by removing ¹³C-¹H couplings.

-

Fluorine Decoupling (Optional but Recommended): To obtain sharp singlets for each carbon environment and confirm assignments, broadband ¹⁹F decoupling is highly beneficial. This, however, requires a spectrometer equipped with a third channel and a probe capable of simultaneous ¹H and ¹⁹F decoupling.[1]

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is the starting point.

-

Acquisition Time (AT): A longer acquisition time (e.g., 2-4 seconds) is necessary to ensure proper digitization of the sharp signals expected with ¹⁹F decoupling.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons if present.

-

Number of Scans (NS): A large number of scans (e.g., 1024 or more) will likely be required to achieve an adequate signal-to-noise ratio, particularly for the broad multiplets in the coupled spectrum.

-

Visualizing the Molecular Structure and Key Interactions

The following diagram, generated using Graphviz, illustrates the molecular structure of cis-1,1,2,2,3,4-hexafluorocyclobutane and highlights the key one-bond and two-bond ¹³C-¹⁹F couplings that are critical for interpreting the ¹³C NMR spectrum.

Caption: Molecular structure of cis-1,1,2,2,3,4-hexafluorocyclobutane showing key through-bond ¹³C-¹⁹F J-couplings.

Conclusion and Outlook

The ¹³C NMR analysis of cis-1,1,2,2,3,4-hexafluorocyclobutane serves as an excellent case study for understanding the spectral complexities of highly fluorinated organic molecules. While the presence of multiple fluorine atoms introduces challenges in spectral interpretation due to large C-F coupling constants, a systematic approach combining symmetry analysis, knowledge of chemical shift trends, and an understanding of J-coupling patterns allows for a confident prediction of the spectrum. For unambiguous structure confirmation, advanced NMR techniques, such as ¹⁹F-decoupled ¹³C NMR and 2D correlation experiments (e.g., ¹H-¹³C HSQC and HMBC), are invaluable tools. As fluorine continues to play a pivotal role in the development of new pharmaceuticals and materials, a thorough understanding of these analytical techniques is essential for the modern research scientist.

References

- Bagno, A., D'Amico, F., & Saielli, G. (2007).

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Kutateladze, A. G., & Mlinaric-Majerski, K. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 103-156.

- Perras, F. A., & Bryce, D. L. (2013). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 117(49), 13264–13275.

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.

- Foris, A. (2001). 13C NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 39(6), 386-398.

- Anet, F. A. L., & Squillacote, M. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10981–10987.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

- Wang, Y., Callejo, R., Slawin, A. M. Z., & O'Hagan, D. (n.d.). Supporting Information for The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Beilstein Journals.

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]

- Newmark, R. A., & Webb, G. G. (2005). Carbon–fluorine two-dimensional NMR correlation spectra. Magnetic Resonance in Chemistry, 43(10), 845-848.

Sources

Foreword: Navigating the Thermal Landscape of Fluorinated Cyclobutanes

An In-Depth Technical Guide to the Thermal Stability of cis-1,1,2,2,3,4-Hexafluorocyclobutane

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide offers a deep dive into the thermal stability of cis-1,1,2,2,3,4-hexafluorocyclobutane. While this specific isomer remains sparsely documented in publicly accessible literature, its structural congeners have been the subject of rigorous investigation. This whitepaper, therefore, serves a dual purpose: to synthesize our current understanding of fluorinated cyclobutane thermochemistry and to provide a predictive framework and methodological roadmap for the comprehensive characterization of this intriguing molecule. By examining the established principles of thermal decomposition and isomerization in analogous compounds, we can infer the likely behavior of cis-1,1,2,2,3,4-hexafluorocyclobutane and design robust experimental and computational workflows to validate these hypotheses. This document is structured to empower your research with both foundational knowledge and actionable protocols, fostering a deeper understanding of the forces that govern molecular stability at elevated temperatures.

Introduction to cis-1,1,2,2,3,4-Hexafluorocyclobutane: A Molecule of Emerging Interest

Fluorinated cyclobutanes represent a class of compounds with significant potential across various scientific and industrial domains, including materials science, advanced polymers, and as specialized solvents or refrigerants. The unique stereochemistry and electronic properties imparted by fluorine atoms contribute to their distinct physical and chemical characteristics. cis-1,1,2,2,3,4-Hexafluorocyclobutane, with its specific spatial arrangement of fluorine atoms, presents a compelling case for study. Its thermal stability is a critical parameter that dictates its utility in applications where it may be subjected to high temperatures. Understanding the energetic barriers to its decomposition and isomerization is paramount for ensuring its safe handling, predicting its environmental fate, and optimizing its performance in thermally demanding processes.

Predicted Thermal Decomposition Pathways: A Mechanistic Perspective

The thermal degradation of cyclobutane and its derivatives is primarily governed by the principles of pericyclic reactions, specifically cycloreversion, which is the reverse of a [2+2] cycloaddition. For fluorinated cyclobutanes, the substitution pattern of fluorine atoms significantly influences the regioselectivity and kinetics of these decomposition pathways. Based on studies of analogous compounds, we can postulate the primary thermal decomposition routes for cis-1,1,2,2,3,4-hexafluorocyclobutane.

The thermal decomposition of 1,1,2,2-tetrafluorocyclobutane has been observed to proceed through two distinct, first-order pathways: one yielding two molecules of 1,1-difluoroethylene, and the other producing ethylene and tetrafluoroethylene[1]. This suggests that the C-C bonds of the cyclobutane ring are selectively cleaved.

Pathway A: Symmetric Cycloreversion

This pathway involves the cleavage of the C1-C4 and C2-C3 bonds, leading to the formation of two identical fluoroalkene molecules.

Caption: Asymmetric cycloreversion of cis-1,1,2,2,3,4-hexafluorocyclobutane.

cis-trans Isomerization

In addition to decomposition, thermal energy can induce isomerization between cis and trans diastereomers. Studies on cis- and trans-hexafluoro-1,2-bistrifluoromethylcyclobutane have shown that dissociation to perfluoropropene and isomerization occur at comparable rates.[2] This suggests that the energy barrier for C-C bond rotation via a diradical intermediate is competitive with the barrier for cycloreversion.

Caption: Postulated cis-trans isomerization pathway via a diradical intermediate.

Comparative Thermal Stability: Insights from Related Fluorinated Cyclobutanes

| Compound | Decomposition Temperature Range (°C) | Primary Decomposition Products | Key Findings |

| 1,1,2,2-Tetrafluorocyclobutane | 485–593 | 1,1-Difluoroethylene, Ethylene, Tetrafluoroethylene | Two competing unimolecular decomposition pathways were identified.[1] |

| cis-Hexafluoro-1,2-bistrifluoromethylcyclobutane | 410–500 | Perfluoropropene | Dissociation and isomerization to the trans-isomer occur at similar rates.[2] |

| trans-Hexafluoro-1,2-bistrifluoromethylcyclobutane | 410–500 | Perfluoropropene | Dissociation and isomerization to the cis-isomer occur at similar rates.[2] |

The data in this table, derived from experimental studies on related fluorinated cyclobutanes, suggests that the thermal decomposition of these compounds typically occurs at temperatures above 400°C. The presence of multiple fluorine atoms is known to strengthen C-C bonds, which could imply that cis-1,1,2,2,3,4-hexafluorocyclobutane possesses significant thermal stability. However, ring strain can lower the activation energy for decomposition.

Experimental and Computational Protocols for Determining Thermal Stability

To rigorously characterize the thermal stability of cis-1,1,2,2,3,4-hexafluorocyclobutane, a combination of experimental and computational approaches is recommended.

Experimental Workflow: From Sample Preparation to Kinetic Analysis

A robust experimental investigation would involve the following steps:

Caption: Experimental workflow for thermal stability determination.

Step-by-Step Experimental Protocol:

-

Sample Purification: Ensure the starting material, cis-1,1,2,2,3,4-hexafluorocyclobutane, is of high purity (>99%) to avoid interference from impurities. This can be achieved through techniques like preparative gas chromatography.

-

Pyrolysis Experiments:

-

Static System: Introduce a known pressure of the sample into a heated, static reactor of known volume. Conduct experiments over a range of temperatures (e.g., 400-600°C) and reaction times.

-

Flow System (e.g., Shock Tube): For very fast reactions at high temperatures, a shock tube can be employed. The sample is rapidly heated by a shock wave, and the reaction progress is monitored in real-time using techniques like laser absorption or time-of-flight mass spectrometry.

-

-

Product Identification and Quantification:

-

Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the decomposition products.

-

Employ Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups of the products and potentially monitor reaction progress in situ.

-

Quantify the reactants and products using calibrated GC with a suitable detector (e.g., Flame Ionization Detector or Thermal Conductivity Detector).

-

-

Kinetic Analysis:

-

Determine the order of the reaction by analyzing the concentration-time data at various initial pressures.

-

Calculate the rate constants (k) at different temperatures.

-

Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

-

Computational Chemistry Workflow: A Theoretical Approach to a Deeper Understanding

Computational methods provide invaluable insights into the reaction mechanisms and energetics, complementing experimental findings.

Caption: Computational workflow for thermal stability analysis.

Step-by-Step Computational Protocol:

-

Geometry Optimization: Optimize the ground state geometries of the reactant (cis-1,1,2,2,3,4-hexafluorocyclobutane), expected products, and transition states using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G(d,p).

-

Transition State (TS) Search: Locate the transition state structures for the postulated decomposition and isomerization pathways. This is a critical step and often requires advanced computational techniques.

-

Vibrational Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculation: Follow the reaction path downhill from the transition state to confirm that it connects the reactant and the desired product(s).

-

High-Level Single-Point Energy Calculations: To obtain more accurate energy barriers, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Kinetic Parameter Calculation: Use Transition State Theory (TST) or more sophisticated methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate the rate constants and Arrhenius parameters from the computed energetics.

Concluding Remarks and Future Outlook

The thermal stability of cis-1,1,2,2,3,4-hexafluorocyclobutane is a fundamentally important property that will underpin its potential applications. While direct experimental data remains to be published, a robust understanding can be built upon the established thermochemical behavior of analogous fluorinated cyclobutanes. The primary modes of thermal degradation are anticipated to be cycloreversion to fluoroalkenes and cis-trans isomerization.

The experimental and computational workflows detailed in this guide provide a comprehensive framework for the definitive characterization of this molecule's thermal stability. Such studies will not only provide valuable data for this specific compound but also contribute to the broader understanding of structure-reactivity relationships within the family of fluorinated cycloalkanes. As new applications for these unique molecules emerge, a thorough understanding of their fundamental properties, including thermal stability, will be indispensable for innovation and safe implementation.

References

-

Thermal Decomposition of 1,1,2,2-tetrafluorocyclobutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

The kinetics of dissociation and isomerisation of hexafluoro-1,2-bistrifluoromethylcyclobutane. Journal of the Chemical Society B: Physical Organic. [Link]

Sources